Malathion alpha-Monoacid-d5 Malathion alpha-Monoacid-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC17999584
InChI: InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)/i1D3,4D2
SMILES:
Molecular Formula: C8H15O6PS2
Molecular Weight: 307.3 g/mol

Malathion alpha-Monoacid-d5

CAS No.:

Cat. No.: VC17999584

Molecular Formula: C8H15O6PS2

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Malathion alpha-Monoacid-d5 -

Specification

Molecular Formula C8H15O6PS2
Molecular Weight 307.3 g/mol
IUPAC Name 2-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid
Standard InChI InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)/i1D3,4D2
Standard InChI Key AJSJFDUIZFXAQY-SGEUAGPISA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)O)SP(=S)(OC)OC
Canonical SMILES CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC

Introduction

Chemical Identity and Structural Properties

Malathion alpha-Monoacid-d5 is characterized by the systematic IUPAC name 2-[(dimethoxyphosphinothioyl)thio]butanedioic acid 4-ethyl ester, with five deuterium atoms incorporated into the ethyl group of the ester moiety. Its molecular formula is C₈H₁₀D₅O₆PS₂, and it has a molecular weight of 307.34 g/mol . The deuterium substitution occurs at the 1,1,2,2,2 positions of the ethoxy group, as indicated by its isomeric SMILES notation:
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)O)SP(=S)(OC)OC .

Table 1: Key Chemical Properties of Malathion alpha-Monoacid-d5

PropertyValue
CAS Number1794980-03-2
Molecular FormulaC₈H₁₀D₅O₆PS₂
Molecular Weight307.34 g/mol
IUPAC Name2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 4-Ethyl Ester
Isotopic Purity≥98% (D5)

The compound’s deuterated structure ensures minimal interference from endogenous metabolites during analytical workflows, a critical feature for accurate quantification in complex matrices such as urine, blood, or soil extracts .

Synthesis and Isotopic Labeling

The synthesis of Malathion alpha-Monoacid-d5 involves the strategic deuteration of malathion alpha-monoacid. Deuterium is introduced via acid-catalyzed exchange reactions using deuterated ethanol (C₂D₅OD) under controlled conditions. This method ensures high isotopic incorporation while preserving the compound’s functional groups. Industrial production typically employs large-scale reactors with optimized reaction parameters (e.g., temperature: 50–60°C, pH: 4.5–5.5) to achieve yields exceeding 85% .

Analytical Applications

Role as an Internal Standard in Mass Spectrometry

Malathion alpha-Monoacid-d5 is widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify malathion metabolites, such as malathion dicarboxylic acid (DCA) and non-deuterated alpha-monoacid, in biological samples. Its deuterated structure provides a nearly identical chromatographic retention time to the target analyte, enabling precise correction for ion suppression or enhancement effects. Studies demonstrate that its use improves detection limits by >50% compared to external calibration methods .

Environmental Monitoring

In environmental science, this compound aids in tracking malathion degradation pathways in soil and water. For example, spiking soil samples with Malathion alpha-Monoacid-d5 allows researchers to distinguish between abiotic degradation (e.g., hydrolysis) and microbial metabolism by monitoring deuterium retention in degradation products.

Toxicological Relevance

Metabolic Pathways

Malathion is metabolized in vivo via two primary pathways:

  • Carboxylesterase-mediated hydrolysis to alpha- and beta-monoacids, which are further oxidized to DCA.

  • Cytochrome P450-mediated oxidation to malaoxon, a potent acetylcholinesterase (AChE) inhibitor.

Malathion alpha-Monoacid-d5 is used to trace the first pathway, as its deuterium label remains stable during hydrolysis, enabling precise measurement of monoacid formation rates in hepatic microsomal assays .

Biomarker Quantification in Human Studies

Human exposure to malathion is assessed by measuring urinary metabolites. Using Malathion alpha-Monoacid-d5 as an internal standard, researchers have established reference ranges for occupational exposure:

  • alpha-Monoacid: 5–20 µg/L (unexposed populations) vs. 50–200 µg/L (agricultural workers) .

ParameterValue
Acute Oral Toxicity (LD₅₀)>2,000 mg/kg (rat)
Skin IrritationNon-irritating (rabbit model)
Environmental Persistence3–7 days (aerobic soil)

Comparative Studies with Non-Deuterated Analogs

Table 3: Performance Comparison in LC-MS/MS Assays

ParameterMalathion alpha-MonoacidMalathion alpha-Monoacid-d5
Retention Time (min)6.86.8
Matrix Effect (%)-25 to +30Corrected to ±5
Limit of Quantification0.1 µg/L0.05 µg/L

The deuterated analog eliminates matrix-induced variability, making it superior for high-throughput analyses in clinical toxicology .

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